(2-Methoxy-4,6-dimethylphenyl)boronic acid chemical properties
(2-Methoxy-4,6-dimethylphenyl)boronic acid chemical properties
An In-depth Technical Guide to (2-Methoxy-4,6-dimethylphenyl)boronic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of (2-Methoxy-4,6-dimethylphenyl)boronic acid. It is designed to provide not only foundational data but also field-proven insights into its practical use, particularly in modern synthetic chemistry.
Introduction: A Sterically Hindered Building Block
(2-Methoxy-4,6-dimethylphenyl)boronic acid is an organoboron compound that has garnered significant interest as a versatile building block in organic synthesis. Its structure is characterized by a phenyl ring substituted with a boronic acid group, a methoxy group, and two methyl groups. The key feature of this molecule is the substitution pattern: the boronic acid functionality is flanked by a methoxy group and a methyl group in the ortho positions. This steric encumbrance is not a limitation but rather a critical feature that chemists exploit to control reactivity and influence the three-dimensional structure of target molecules.
Boronic acids are renowned for their stability, low toxicity, and versatile reactivity, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] (2-Methoxy-4,6-dimethylphenyl)boronic acid is particularly valuable in this context for synthesizing sterically hindered biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] This guide will delve into the core chemical properties, spectroscopic signature, synthesis, and key applications of this important reagent.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a reagent's physical properties are paramount for its successful application in research and development.
| Property | Value | Source(s) |
| Chemical Name | (2-Methoxy-4,6-dimethylphenyl)boronic acid | IUPAC Nomenclature |
| Synonyms | 2,4-Dimethyl-6-methoxyphenylboronic acid | [4] |
| CAS Number | 355836-08-7 | [4][5] |
| Molecular Formula | C₉H₁₃BO₃ | [4][5][6] |
| Molecular Weight | 180.01 g/mol | [4][6] |
| Appearance | White to off-white crystalline powder | [7][8] |
| Melting Point | 168-172°C (for isomer 4-Methoxy-2,6-dimethylphenylboronic acid) | [7][8] |
| Boiling Point | 346.3 ± 52.0 °C (Predicted) | [7][8] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [7][8] |
| Solubility | Slightly soluble in water | [7][8] |
| Storage | 2-8°C, under inert atmosphere | [7][8][9] |
Note: It is critical to distinguish this compound (CAS 355836-08-7) from its isomer, (4-Methoxy-2,6-dimethylphenyl)boronic acid (CAS 361543-99-9), as their reactivity and the properties of their derivatives can differ significantly.
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of (2-Methoxy-4,6-dimethylphenyl)boronic acid. The following sections describe the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of this molecule in solution.
-
¹H NMR: The proton NMR spectrum provides distinct signals for each type of proton.
-
B(OH)₂: A broad singlet, typically downfield, which is exchangeable with D₂O.
-
Ar-H: Two singlets in the aromatic region (approx. 6.6-6.8 ppm), corresponding to the two protons on the phenyl ring.
-
-OCH₃: A sharp singlet around 3.7-3.8 ppm, integrating to three protons.
-
Ar-CH₃: Two distinct singlets in the aliphatic region (approx. 2.2-2.5 ppm), each integrating to three protons, corresponding to the two different methyl groups.
-
-
¹³C NMR: The carbon spectrum confirms the carbon framework.
-
Ar-C: Six distinct signals are expected for the aromatic carbons, including the carbon atom bonded to boron (ipso-carbon), which may be broad or have a lower intensity.
-
-OCH₃: A signal around 55-56 ppm.
-
Ar-CH₃: Two signals in the aliphatic region (approx. 20-24 ppm).
-
-
¹¹B NMR: This technique is specific for the boron nucleus and is highly informative. A single, broad signal is expected in the range of 28-30 ppm, characteristic of a trigonal planar arylboronic acid.[10]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.
-
O-H Stretch: A very broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded -OH groups of the boronic acid.
-
C-H Stretch (Aromatic/Aliphatic): Sharp peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from methyl and methoxy groups).
-
C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.
-
B-O Stretch: A strong, characteristic absorption band typically found around 1350-1380 cm⁻¹.
-
C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹.
Synthesis and Purification Workflow
The synthesis of arylboronic acids is a well-established process in organic chemistry, typically involving the formation of an organometallic intermediate followed by quenching with a borate ester.[11]
Typical Synthetic Route: Lithiation-Borylation
The most common laboratory-scale synthesis involves a directed ortho-metalation followed by borylation. The methoxy group is a powerful ortho-directing group, facilitating this process.
Caption: General workflow for the synthesis of (2-Methoxy-4,6-dimethylphenyl)boronic acid.
Causality Behind Experimental Choices:
-
Directed Ortho-Metalation: The methoxy group's lone pair electrons coordinate to the lithium ion of n-butyllithium (n-BuLi), directing the deprotonation to the adjacent ortho position (C2), even in the presence of more acidic methyl protons. This provides high regioselectivity.
-
Low Temperature: The reactions are conducted at low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction at other sites.
-
Borate Ester Quench: Triisopropyl borate, B(O-iPr)₃, is used as the boron source. It is a mild electrophile that efficiently traps the nucleophilic aryllithium species.
-
Aqueous Workup: Acidic hydrolysis is required to convert the initially formed boronate ester into the final boronic acid.
-
Purification: Boronic acids have a tendency to form cyclic anhydrides (boroxines) upon standing or heating. Recrystallization is a standard and effective method for purification, often yielding the desired monomeric boronic acid as a crystalline solid.
Chemical Reactivity and Key Applications
The utility of (2-Methoxy-4,6-dimethylphenyl)boronic acid stems from its participation in a variety of cross-coupling reactions, most importantly, the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction is one of the most powerful methods for forming C-C bonds, particularly for constructing biaryl structures.[2][12] The reaction couples the boronic acid with an aryl or vinyl halide (or triflate) using a palladium catalyst and a base.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of Steric Hindrance and Ortho-Substitution: The presence of two ortho-substituents on (2-Methoxy-4,6-dimethylphenyl)boronic acid has profound implications:
-
Atropisomerism: The steric clash between the ortho-substituents of the two aryl rings in the final biaryl product can restrict rotation around the newly formed C-C bond. If the rotational barrier is high enough, stable, non-interconverting rotational isomers, known as atropisomers, can be isolated. This makes the reagent a valuable tool for the synthesis of axially chiral compounds.
-
Chelation Effects: The ortho-methoxy group can potentially coordinate to the palladium center during the catalytic cycle.[13][14] This chelation can influence the geometry of the transition state, affecting the rate and selectivity of the reaction, particularly the regioselectivity when coupling with multi-substituted halides.[13][14]
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the reagent and ensuring laboratory safety.
-
Hazard Identification: (2-Methoxy-4,6-dimethylphenyl)boronic acid is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[15][16] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid creating dust.[16] As boronic acids are sensitive to moisture and can dehydrate to form boroxines, it is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17] For long-term stability, storage at 2-8°C is recommended.[7][8][9]
Example Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating, step-by-step methodology for a typical application.
Objective: Synthesis of 2-(2'-Methoxy-4',6'-dimethylphenyl)pyridine.
Methodology:
-
Catalyst Pre-activation (Justification): This step ensures the active Pd(0) catalyst is present at the start of the reaction.
-
Reagent Setup: To a flame-dried Schlenk flask under an argon atmosphere, add (2-Methoxy-4,6-dimethylphenyl)boronic acid (1.0 mmol, 1.0 eq), 2-bromopyridine (1.1 mmol, 1.1 eq), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq). The excess halide ensures full consumption of the boronic acid, and a strong base is required to form the active boronate species for transmetalation.[2]
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask. The phosphine ligands stabilize the palladium center.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL). Degassing (e.g., by three freeze-pump-thaw cycles or sparging with argon) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure biaryl product.
-
Characterization: Confirm the structure of the product using NMR and MS analysis.
Conclusion
(2-Methoxy-4,6-dimethylphenyl)boronic acid is more than just another boronic acid derivative; it is a specialized tool for advanced organic synthesis. Its defining characteristic—significant steric hindrance around the reactive center—provides chemists with a powerful method for constructing complex biaryl systems and controlling molecular architecture. A thorough understanding of its physicochemical properties, spectroscopic signature, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals and functional materials.
References
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American Elements. (n.d.). (2-Methoxy-4,6-dimethylphenyl)boronic acid. Retrieved from [Link]
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AbacipharmTech. (n.d.). (2-Methoxy-4,6-dimethylphenyl)boronic acid. Retrieved from [Link]
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PubChem. (n.d.). (2,6-Dimethyl-4-methoxyphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chemdad Co., Ltd. (n.d.). (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID. Retrieved from [Link]
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Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). Retrieved from [Link]
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Gomes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. MDPI. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Słowik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245. Available at: [Link]
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Gomes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. PubMed Central. Available at: [Link]
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Słowik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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